molecular formula C14H15F3N2O2S B3340752 {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid CAS No. 868238-03-3

{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid

Cat. No.: B3340752
CAS No.: 868238-03-3
M. Wt: 332.34 g/mol
InChI Key: HKZNNPXOHXDRCW-UHFFFAOYSA-N
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Description

{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole ring substituted with a butyl group and a trifluoromethyl group, as well as a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid, under acidic conditions to form the benzimidazole ring.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Thioacetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetic acid moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the thioacetic acid moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential as a pharmacophore. The benzimidazole ring is a known scaffold in many bioactive molecules, and the presence of the trifluoromethyl group can enhance metabolic stability and bioavailability.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-1H-benzimidazole-2-thiol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    5-(trifluoromethyl)-1H-benzimidazole-2-thiol: Similar structure but without the butyl group, potentially affecting its solubility and reactivity.

Uniqueness

The combination of the butyl group, trifluoromethyl group, and thioacetic acid moiety in {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid makes it unique. This specific arrangement of functional groups can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-[1-butyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2S/c1-2-3-6-19-11-5-4-9(14(15,16)17)7-10(11)18-13(19)22-8-12(20)21/h4-5,7H,2-3,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZNNPXOHXDRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(F)(F)F)N=C1SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157661
Record name 2-[[1-Butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868238-03-3
Record name 2-[[1-Butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868238-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-Butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid
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{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid
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{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid
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{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid
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